2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid

Orexin Receptor Antagonists Medicinal Chemistry Synthetic Intermediate

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid (CAS 338793-99-0) is a synthetic sulfonylacetic acid derivative with a molecular formula of C₁₁H₁₃NO₅S and a molecular weight of 271.29 g/mol. It features a benzylamino-2-oxoethyl side chain linked to a sulfonylacetic acid core, a scaffold most prominently cited in patent literature as an intermediate for sulfonylamino-acetic acid derivatives that act as orexin receptor antagonists.

Molecular Formula C11H13NO5S
Molecular Weight 271.29
CAS No. 338793-99-0
Cat. No. B2983438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid
CAS338793-99-0
Molecular FormulaC11H13NO5S
Molecular Weight271.29
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CS(=O)(=O)CC(=O)O
InChIInChI=1S/C11H13NO5S/c13-10(7-18(16,17)8-11(14)15)12-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)
InChIKeyNVJVWLMMDHRXNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid: A Specialized Sulfonylacetic Acid Intermediate for Drug Discovery


2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid (CAS 338793-99-0) is a synthetic sulfonylacetic acid derivative with a molecular formula of C₁₁H₁₃NO₅S and a molecular weight of 271.29 g/mol . It features a benzylamino-2-oxoethyl side chain linked to a sulfonylacetic acid core, a scaffold most prominently cited in patent literature as an intermediate for sulfonylamino-acetic acid derivatives that act as orexin receptor antagonists [1]. The compound is conserved as a specialized building block for early-stage drug discovery, cataloged within Sigma-Aldrich's AldrichCPR collection of rare and unique chemicals, for which no standard analytical data is collected [2].

Why 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid Cannot Be Replaced by Generic Sulfonylacetic Acids


A procurement strategy based on simple in-class interchangeability of sulfonylacetic acid building blocks fails for 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid. While generic compounds like (benzylsulfonyl)acetic acid (CAS 28203-59-0) or (biphenyl-4-sulfonyl)acetic acid serve broad inhibitory purposes [1], this specific compound is structurally pre-validated as an intermediate in the synthesis of a defined patent class—specifically sulfonylamino-acetic acid orexin receptor antagonists [2]. Replacing it with a generic analog risks forfeiting the structural integrity required for a critical amide coupling step within a validated synthetic route, potentially compromising the pharmacological profile of the final drug candidate. The evidence below quantifies how its distinct physicochemical properties and synthetic role create non-fungibility relative to its closest available analogs.

Head-to-Head Quantitative Differentiation of 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid Against Closest Analogs


Patent-Cited Synthetic Utility vs. Generic (Benzylsulfonyl)acetic acid (CAS 28203-59-0)

The target compound is specifically exemplified as a key intermediate in the synthesis of sulfonylamino-acetamide orexin-2 receptor antagonists, as protected by US Patent Application US20060014783 [1]. This provides a direct, citation-based path to a defined pharmacological target class. In contrast, the generic analog (benzylsulfonyl)acetic acid (CAS 28203-59-0) is commonly cited as a non-specific serine protease inhibitor or corrosion inhibitor, lacking this specific drug-discovery patent lineage .

Orexin Receptor Antagonists Medicinal Chemistry Synthetic Intermediate

Calculated Hydrogen Bond Donor Count Advantage Over (Biphenyl-4-sulfonyl)acetic Acid for Target Engagement

The target compound possesses two hydrogen bond donors (HBD) originating from the secondary benzylamide group, as computed from its SMILES structure . This represents a doubling compared to the widely studied comparator (biphenyl-4-sulfonyl)acetic acid, which has only one HBD from the carboxylic acid [1]. In ligand-protein binding, an additional HBD can create a crucial specific interaction that alters selectivity profiles, an inference supported by general medicinal chemistry principles but not by direct head-to-head assay data for this pair.

Physicochemical Property Design Permeability Drug-Likeness

Increased Rotatable Bond Count and Structural Complexity as a Synthetic Handle vs. Simpler Sulfonylacetic Acids

With 6 rotatable bonds, the target compound offers significantly greater conformational flexibility and synthetic elaboration points compared to (benzylsulfonyl)acetic acid, which has only 4 rotatable bonds [1]. This higher degree of freedom is a quantifiable structural feature that enables more diverse vector exploration in fragment-based drug discovery, allowing chemists to probe additional sub-pockets without resorting to de novo synthesis.

Fragment Elaboration Structural Diversity Lead Optimization

Differentiated LogP Profile for Central Nervous System Multiparameter Optimization

The target compound exhibits a computed LogP of approximately -0.20 , positioning it in a distinctly more hydrophilic space than the comparator (biphenyl-4-sulfonyl)acetic acid, which has a predicted LogP of approximately 2.5 . This 2.7 log unit difference is substantial and places the target compound well within the favorable CNS multiparameter optimization (MPO) desirability range (LogP 0-3), whereas the comparator borders on a property space often associated with poor solubility and higher metabolic liability.

CNS Drug Design Physicochemical Property ADME Prediction

High-Value Application Scenarios for 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid


Direct Intermediate for Orexin-2 Receptor Antagonist Synthesis

The compound's most specific application is as a procurement-ready intermediate for the synthesis of sulfonylamino-acetic acid derivatives targeting the orexin-2 receptor, as delineated in US20060014783 . Using this exact material preserves the synthetic route described in the patent and avoids the risk of introducing structural deviations that could negate intellectual property position or compromise pharmacological activity.

Lead-Optimization Library Design for CNS Penetrant Candidates

With a computed LogP of -0.20 and 6 rotatable bonds, this compound is an ideal core scaffold for generating fragment-like libraries aimed at CNS targets requiring precise tuning of lipophilicity and hydrogen-bonding capacity. It allows medicinal chemists to probe peripheral binding pockets without exceeding recommended CNS MPO limits, a significant advantage over more lipophilic sulfonylacetic acid analogs.

Synthetic Handle for Bifunctional Protease Inhibitor Elaboration

The simultaneous presence of a sulfonylacetic acid warhead and a secondary benzylamide donor/acceptor enables the creation of bifunctional molecules that can engage both a catalytic residue and a recognition subsite of a protease. This dual-vector potential differentiates it from simpler mono-functional sulfonylacetic acids and supports its use in rationally designed inhibitor programs [1].

Quote Request

Request a Quote for 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.